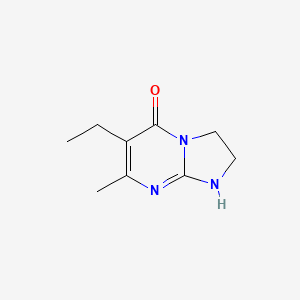
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,2-a)pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. For instance, one common method involves the condensation of 2-aminopyrimidine with α-haloketones or α-haloesters in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo[1,2-a]pyrimidin-5(1H)-one derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their antimicrobial, antiviral, and anticancer properties.
Medicine: As potential therapeutic agents for treating various diseases.
Industry: In the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of imidazo[1,2-a]pyrimidin-5(1H)-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit enzyme activity, thereby blocking a critical step in a disease pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-inflammatory and analgesic properties.
Imidazo[1,2-a]pyrazine: Studied for its potential as an anticancer agent.
Imidazo[1,2-a]pyridazine: Investigated for its antimicrobial activity.
Uniqueness
Imidazo[1,2-a]pyrimidin-5(1H)-one, 6-ethyl-2,3-dihydro-7-methyl- stands out due to its unique structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
65658-67-5 |
|---|---|
Formule moléculaire |
C9H13N3O |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
6-ethyl-7-methyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H13N3O/c1-3-7-6(2)11-9-10-4-5-12(9)8(7)13/h3-5H2,1-2H3,(H,10,11) |
Clé InChI |
UJAAZNQFASWGLP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2NCCN2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



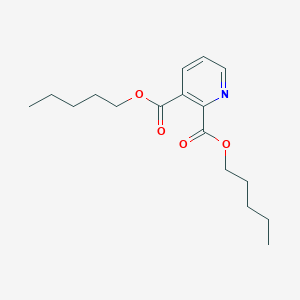
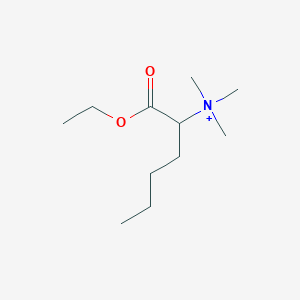
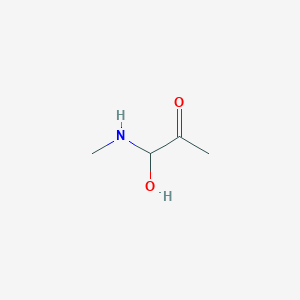
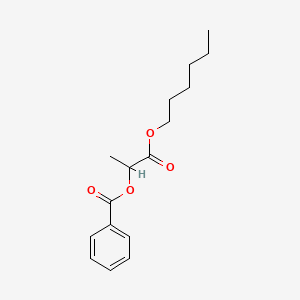
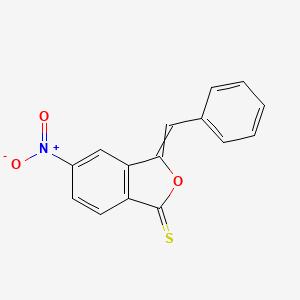
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
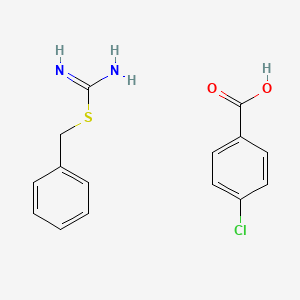
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)





